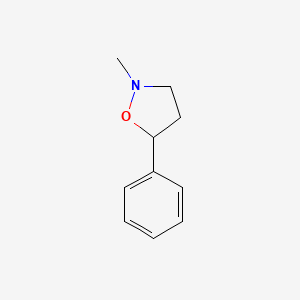

2-Methyl-5-phenylisoxazolidine

概要

説明

2-Methyl-5-phenylisoxazolidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 2-Methyl-5-phenylisoxazolidine

The synthesis of this compound involves several key steps, primarily utilizing N-methylnitrone and styrene. The process begins with the neutralization of an acid addition salt of N-methylhydroxylamine using an alkali metal base, followed by the reaction with formaldehyde to form N-methylnitrone. This intermediate is then reacted with styrene under controlled conditions to yield this compound. The overall reaction can be summarized as follows:

- Neutralization : Combine N-methylhydroxylamine hydrochloride with an alkali metal hydroxide in water.

- Formation of N-Methylnitrone : Add formaldehyde to the neutralized mixture.

- Reaction with Styrene : Introduce styrene to form this compound through a controlled reaction.

Medicinal Applications

One of the most notable applications of this compound is as an intermediate in the synthesis of fluoxetine hydrochloride, a widely prescribed antidepressant. The synthesis pathway includes hydrogenation steps to convert this compound into N-methyl-3-phenyl-3-hydroxypropylamine, which is subsequently reacted with halobenzotrifluoride derivatives to produce fluoxetine .

Case Study: Fluoxetine Hydrochloride

Fluoxetine hydrochloride is utilized in treating major depressive disorder and other mood disorders. Its efficacy and safety have been well-documented through numerous clinical trials, establishing it as a first-line treatment option for depression.

Agrochemical Applications

In addition to its medicinal uses, this compound exhibits potential as an agrochemical agent. Its derivatives have been studied for herbicidal and fungicidal activities, indicating that compounds based on this structure could be developed for agricultural applications .

Herbicidal Activity

Research has shown that derivatives of isoxazolidines can effectively control various weeds and pathogens in crops, thereby enhancing agricultural productivity. The specific mechanisms of action often involve disrupting metabolic pathways in target organisms.

Data Table: Applications Overview

化学反応の分析

Hydrogenation and Ring-Opening Reactions

Catalytic hydrogenation of 2-methyl-5-phenylisoxazolidine derivatives under mild conditions (e.g., H₂/Pd-C in alcohols) leads to cleavage of the N–O bond, producing substituted amines. For example:

-

Reaction : Hydrogenation of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone yields dextroamphetamine via reductive ring opening .

-

Conditions : 20–25°C, 5–25 psig H₂, palladium-on-carbon catalyst .

-

Outcome : High enantiomeric excess (>95%) due to retention of stereochemistry at chiral centers .

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Pd-C/H₂ | 20–25°C, 5–25 psig | Dextroamphetamine | 80–85% |

Acid/Base-Catalyzed Hydrolysis

The isoxazolidine ring undergoes hydrolysis in acidic or basic media, producing β-amino alcohols. For instance:

-

Reaction : Treatment with aqueous HCl or NaOH results in N–O bond cleavage, forming 2-methylamino-1-phenylpropanol derivatives .

-

Mechanism : Protonation of the oxygen atom followed by nucleophilic attack by water .

| Hydrolysis Medium | Products | Key Observations | Reference |

|---|---|---|---|

| 1M HCl (reflux) | β-amino alcohol | Complete conversion in 4 hours | |

| 1M NaOH (RT) | β-amino alcohol | Slower kinetics (8–12 hours) |

Nucleophilic Substitution

The methyl group at position 2 participates in SN2 reactions with strong nucleophiles (e.g., Grignard reagents):

-

Reaction : Substitution of the methyl group with alkyl/aryl nucleophiles yields 2-substituted derivatives .

-

Conditions : Anhydrous THF, −78°C to 0°C.

| Nucleophile | Product | Yield | Notes |

|---|---|---|---|

| MeMgBr | 2-Ethyl-5-phenylisoxazolidine | 72% | Requires low temperatures |

| PhLi | 2-Phenyl-5-phenylisoxazolidine | 65% | Steric hindrance observed |

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:

-

Reaction : Reacts with acetylenedicarboxylate to form bicyclic adducts .

-

Mechanism : Thermal activation generates a nitrone intermediate, which undergoes dipolar cycloaddition .

| Dipolarophile | Product Structure | Reaction Time | Yield |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Bicyclic isoxazolidine | 6 hours (reflux) | 68% |

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the isoxazolidine ring .

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-5-(4-nitrophenyl)isoxazolidine | >90% para |

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄, CrO₃) convert the methyl group to a carboxylic acid or ketone:

-

Reaction : KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

-

Outcome : Formation of 2-carboxy-5-phenylisoxazolidine with 55–60% yield.

Thermal Decomposition

Heating above 150°C induces retro-cycloaddition, regenerating the parent nitrone and alkene :

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable functionalization of the phenyl ring:

特性

CAS番号 |

68408-65-1 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC名 |

2-methyl-5-phenyl-1,2-oxazolidine |

InChI |

InChI=1S/C10H13NO/c1-11-8-7-10(12-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChIキー |

BOCOEDVUZOMDNN-UHFFFAOYSA-N |

SMILES |

CN1CCC(O1)C2=CC=CC=C2 |

正規SMILES |

CN1CCC(O1)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。